![molecular formula C11H21NO B13146374 2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[3.1.0]hexane core, which is fused with an amino and a hydroxyl group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with cyclopropylanilines. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This method allows for the efficient and modular synthesis of various bicyclic structures .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.
Aplicaciones Científicas De Investigación
2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for 2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound shares a similar bicyclic structure but differs in the substituents attached to the core.
Trans-4-Thujanol: Another bicyclic compound with a similar core structure but different functional groups.
Uniqueness
2-(1-Amino-2-methylbutan-2-yl)bicyclo[310]hexan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the bicyclic core
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
2-(1-amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-3-10(2,7-12)11(13)5-4-8-6-9(8)11/h8-9,13H,3-7,12H2,1-2H3 |
Clave InChI |
DJGMGMUIEIRGFS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C1(CCC2C1C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



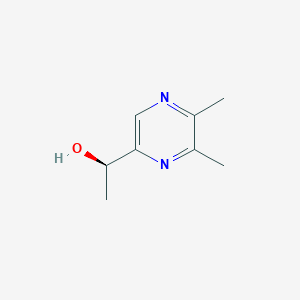
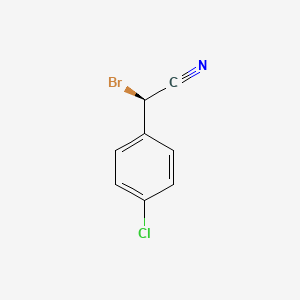
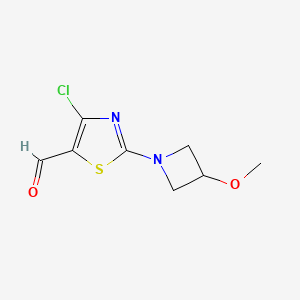

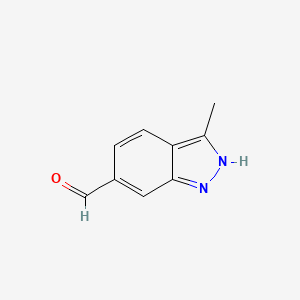
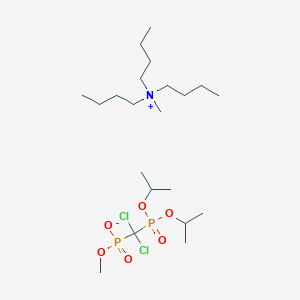
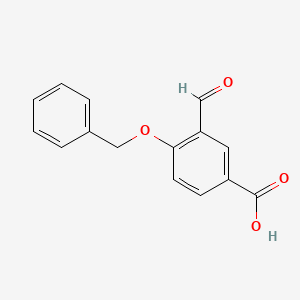
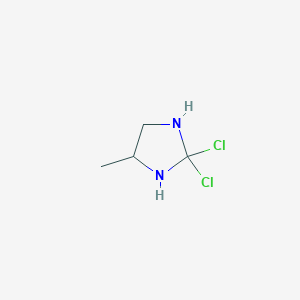
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)
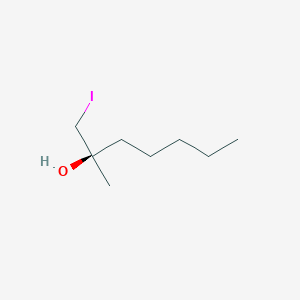
![4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine](/img/structure/B13146364.png)
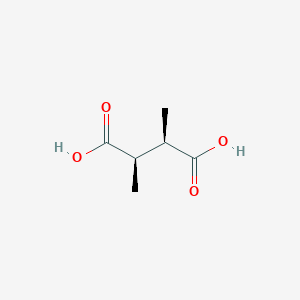
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
